molecular formula C9H7IO2 B1587554 4-Iodocinnamic acid CAS No. 34633-09-5

4-Iodocinnamic acid

Cat. No.: B1587554
CAS No.: 34633-09-5
M. Wt: 274.05 g/mol
InChI Key: NIDLJAPEZBFHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodocinnamic Acid (CAS 34633-09-5) is an organic compound with the molecular formula C9H7IO2 and a molecular weight of 274.06 g/mol. It is characterized as a white to off-white solid with a melting point of 270-271 °C and a predicted pKa of 4.37±0.10. For stability, it is recommended to store this compound at 2-8°C, protected from light. This chemical serves as a versatile building block in organic synthesis and materials science research. Its primary research value lies in its role as a precursor for synthesizing more complex molecules. For instance, it is used in the preparation of cholesterol derivatives, such as β-sitosteryl 4-iodocinnamate, which is a subject of cutting-edge studies in ferroelectric materials. Recent research has demonstrated that such derivatives can exhibit unique biferroelectricity, showing polarization switching in both solid crystal and liquid crystal phases, which is a significant finding for the development of advanced electronic and photonic devices. The compound's structure, featuring a reactive iodine atom and a carboxylic acid group, allows for further functionalization through various cross-coupling reactions and esterifications, making it a valuable reagent for exploring novel organic materials and supramolecular structures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-iodophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDLJAPEZBFHGP-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Iodocinnamic Acid and Its Analogues

Direct Synthetic Routes for 4-Iodocinnamic Acid

Direct synthetic methods provide a straightforward pathway to this compound, primarily through condensation reactions and specialized mediated approaches.

Condensation Reactions Utilizing Aromatic Aldehydes and Malonic Acid Derivatives

The Knoevenagel-Doebner condensation is a classical and widely employed method for the synthesis of cinnamic acids. rsc.orgscirp.org This reaction involves the condensation of an aromatic aldehyde with malonic acid, typically in the presence of a basic catalyst. rsc.orgscirp.org For the synthesis of this compound, 4-iodobenzaldehyde (B108471) is used as the aromatic aldehyde precursor.

The reaction is often carried out using a nitrogenous base like piperidine (B6355638) in a solvent such as pyridine, which also acts as a base. rsc.orgscirp.org The mechanism proceeds through the formation of a carbanion from malonic acid, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration and decarboxylation of the intermediate lead to the formation of the α,β-unsaturated carboxylic acid. scirp.org

Efforts to develop more environmentally friendly protocols have led to pyridine-free reaction schemes. rsc.org One such approach utilizes an aliphatic tertiary amine like triethylamine (B128534) (TEA) as a surrogate for pyridine, with toluene (B28343) as the reaction medium. rsc.org This system has demonstrated comparable yields to the traditional pyridine-based method, offering advantages in terms of handling, separation, and recycling of the solvent and catalyst. rsc.org

AldehydeReagentsCatalyst/BaseSolventProduct
4-IodobenzaldehydeMalonic acidPiperidinePyridineThis compound
4-IodobenzaldehydeMalonic acidTriethylamine (TEA), PiperidineTolueneThis compound
BenzaldehydeMalonic acidTriethylamine (TEA), PiperidineTolueneCinnamic acid
AnisaldehydeMalonic acid, β-alaninePyridine-p-Methoxycinnamic acid

Boron Tribromide Mediated Synthesis Approaches

A novel, direct synthesis of cinnamic acids, including this compound, has been developed using boron tribromide (BBr₃). nih.govnih.govmdpi.com This one-pot method involves the reaction of an aromatic aldehyde with an aliphatic carboxylic acid in the presence of BBr₃, along with bases such as 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine, in a high-boiling solvent like N-methyl-2-pyrrolidinone (NMP) at elevated temperatures. nih.govnih.govmdpi.com

The proposed mechanism suggests that the aliphatic carboxylic acid first reacts with boron tribromide to form a stable triacyl borate (B1201080) intermediate. mdpi.com This intermediate, which acts as a mixed anhydride, is then activated by 4-DMAP and reacts with the aromatic aldehyde to yield the corresponding cinnamic acid. nih.govmdpi.com This method offers the advantage of using aliphatic carboxylic acids directly, avoiding the need for their corresponding anhydrides as required in other methods like the Perkin reaction. nih.gov

Aromatic AldehydeAliphatic Carboxylic AcidReagentBasesSolventProduct
4-IodobenzaldehydeAcetic acidBoron tribromide4-DMAP, PyridineNMPThis compound
p-ChlorobenzaldehydeAcetic acidBoron tribromide4-DMAP, PyridineNMPp-Chlorocinnamic acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of cinnamic acid derivatives.

Mizoroki-Heck Reaction in Cinnamate (B1238496) Synthesis

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of unsaturated halides with alkenes. acs.org In the context of cinnamate synthesis, this reaction can be used to couple aryl halides with acrylic acid or its esters. For the synthesis of 4-iodocinnamate derivatives, 4-iodoaniline (B139537) can be utilized as a starting material. A one-pot process involving diazotization of the aniline (B41778) followed by a base-free Heck–Matsuda coupling with an acrylate (B77674) has been demonstrated. acs.org

This reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297). acs.org The reaction proceeds through the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to afford the cinnamate product and regenerate the catalyst. nih.gov The Mizoroki-Heck reaction is known for its stereoselectivity, often yielding the E-isomer of the substituted alkene. acs.org The reaction conditions can be adapted to various substrates, including aryl iodides, bromides, and even chlorides, and can be performed in both organic and aqueous media. semanticscholar.org

Aryl Halide/PrecursorAlkeneCatalystConditionsProduct
4-IodoanilineMethyl acrylatePalladium(II) acetatePolymer-supported nitrite, p-toluenesulfonic acidMethyl (E)-3-(4'-iodophenyl)acrylate acs.org
Aryl iodides, bromides, chloridesAcrylic, crotonic, cinnamic acid derivativesPolystyrene-supported palladacycleDMF or aqueous DMA, 110-130 °CArylated alkenes semanticscholar.org

Larock Annulation Strategies for Functionalized Derivatives

The Larock annulation is a powerful palladium-catalyzed reaction that allows for the synthesis of heterocyclic compounds through the reaction of an ortho-substituted aryl halide with an alkyne. ub.edu This methodology has been instrumental in the synthesis of functionalized indole (B1671886) derivatives, which can be seen as analogues of cinnamic acid.

For instance, 3-amino-4-iodocinnamic acid has been used as a key intermediate in a Larock annulation reaction with a propargylglycine (B1618536) derivative to synthesize tryptophan derivatives. researchgate.net The reaction is typically catalyzed by palladium acetate and proceeds with high regioselectivity. ub.eduresearchgate.net This regioselectivity is often attributed to the chelation of the palladium catalyst by a neighboring group on the aryl halide, which influences the alkyne insertion step. ub.edu The Larock annulation provides a convergent and efficient route to complex, functionalized molecules that would be challenging to access through other methods. researchgate.net

Aryl HalideAlkyneCatalystProduct
3-Amino-4-iodocinnamic acidPropargylglycine derivativePalladium acetateTryptophan derivative researchgate.net
2-IodoanilinesN-tosyl-enynaminesPalladium catalystδ-Carbolines ub.edu
o-IodoanilineInternal alkynesPalladacycleIndole derivatives researchgate.net

Alternative and Green Synthesis Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of cinnamic acids. bepls.com These approaches aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste generation.

One such approach involves the Knoevenagel condensation performed in water, a green and benign solvent. semanticscholar.org For example, the reaction between aromatic aldehydes and malonic acid can be carried out in water under microwave irradiation in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and a base such as potassium carbonate. semanticscholar.org This method offers rapid reaction times, high yields, and a simple workup procedure. semanticscholar.org

Another green approach involves sonication. The Knoevenagel condensation of 4-iodobenzaldehyde with malonic acid has been reported to proceed in water with pomegranate juice as a catalyst under sonication, yielding this compound. chemicalbook.com This method represents a novel, green, and efficient route for the synthesis of this compound.

ReactantsConditionsCatalystProduct
Aromatic aldehydes, Malonic acidMicrowave irradiation in waterTBAB, K₂CO₃Cinnamic acids semanticscholar.org
4-Iodobenzaldehyde, Malonic acidSonication in waterPomegranate juiceThis compound chemicalbook.com

Enzymatic Synthesis of Cinnamic Acid Derivatives

The synthesis of cinnamic acid derivatives can be effectively carried out using enzymes as catalysts. For instance, the enzyme Novozym 435 has been successfully used to produce ethyl ferulate and octyl methoxycinnamate. nih.gov The synthesis of ethyl ferulate from ferulic acid and ethanol (B145695) achieved an 87% conversion rate within two days at 75°C. nih.gov For the synthesis of octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol, a 90% conversion was reached in one day at 80°C. nih.gov The use of a solvent and higher reaction temperatures generally leads to better conversion rates for these derivatives. nih.gov

Lipases, a type of enzyme, have been explored as a biocatalyst for the synthesis of cinnamoyl glycerol (B35011) from glycerol and cinnamic acid derivatives. scielo.org.co However, these enzymes can be inhibited by certain electron-donating groups on the cinnamic acid structure. researchgate.net Despite this, some esters of caffeic acid have been synthesized in a single step under mild conditions using this method. researchgate.net Plant-based ligases, such as 4-coumarate:CoA ligase (4CL), are also instrumental in the biosynthesis of various metabolites by converting cinnamic acids into their coenzyme A (CoA) esters. d-nb.info This enzymatic activation is a crucial first step in the production of a wide array of secondary metabolites. d-nb.info

Iodine-Promoted Reactions in Aqueous Media

Molecular iodine serves as an efficient catalyst for various organic reactions in water, an environmentally friendly solvent. This method has been used to synthesize (E)-β-iodo vinylsulfones with high selectivity by reacting alkynes with sodium sulfinates at room temperature. rsc.org Similarly, iodine can promote the synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides through a cascade of reactions. rsc.org

In the context of cinnamic acid derivatives, iodine has been used to synthesize 2-arylimidazo[1,2-a]pyridines in aqueous media. acs.org This reaction involves the condensation of aryl methyl ketones with 2-aminopyridines. acs.org While some of these reactions work well in water alone, the addition of a surfactant like sodium dodecyl sulphate can improve the yield and substrate scope. acs.org Although direct iodination of α,β-unsaturated acids in aqueous or alcoholic solutions is generally not effective, cinnamic acid can be converted to 2-iodocinnamic acid when treated with iodine in pyridine. thieme-connect.de

Derivatization Strategies of this compound for Enhanced Research Utility

To improve its usefulness in research, particularly in analytical chemistry, this compound can be chemically modified. These modifications, or derivatizations, can enhance its detection and allow for more specific applications.

Chemical Derivatization for Analytical Performance Enhancement

Chemical derivatization is a key strategy to improve the detection and separation of compounds in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov For compounds lacking strong UV-absorbing or fluorescent groups, derivatization can introduce moieties that are easily detectable. nih.gov

For carboxylic acids like this compound, several reagents can be used. Pentafluorobenzyl bromide (PFB-Br) can add a PFB group to carboxylic acids, which enhances the response of an electron capture detector. libretexts.org Reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) react with carbonyl compounds to form derivatives that are more easily detected. libretexts.org For enhancing detection in mass spectrometry, reagents that introduce a permanent charge are particularly useful. mdpi.com For example, Girard's Reagent T can be used to label fatty acids, significantly improving their detection sensitivity in mass spectrometry imaging. mdpi.com

Derivatization ReagentTarget Functional GroupAnalytical Enhancement
Pentafluorobenzyl bromide (PFB-Br)Carboxylic acids, alcohols, thiolsEnhances electron capture detection
2,4-Dinitrophenylhydrazine (2,4-DNPH)CarbonylsForms detectable hydrazones
Girard's Reagent TCarbonyls, Fatty AcidsImproves mass spectrometry sensitivity
N-(4-aminomethylphenyl)pyridinium (AMPP)Carboxylic acidsIntroduces a permanent positive charge for enhanced MS detection

Charge Reversal Derivatization Techniques

Charge reversal derivatization is a powerful technique used to enhance the sensitivity of detecting carboxylic acids in mass spectrometry. mdpi.comnih.gov This method involves converting the negatively charged carboxyl group into a permanently positively charged group. nih.gov This allows for detection in the more sensitive positive ion mode of electrospray ionization mass spectrometry. nih.gov

A notable reagent for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP). researchgate.netnih.gov By reacting AMPP with a carboxylic acid, an amide with a permanent positive charge is formed. nih.gov This has been shown to increase detection sensitivity by as much as 60,000-fold compared to analyzing the underivatized acid. nih.gov Another reagent, Dimethylaminophenacyl Bromide (DmPABr), can derivatize carboxylic acids, reversing their polarity and improving their separation on a liquid chromatography column. longdom.org This strategy has been successfully applied to the analysis of dicarboxylic acids in biological fluids. longdom.org

Site-Specific Functionalization for Targeted Applications

Site-specific functionalization involves modifying a molecule at a precise location to impart a specific function. This is a crucial technique in fields like drug delivery and diagnostics. mdpi.comnih.gov For instance, magnetic nanoparticles can be surface-functionalized with targeting ligands, such as antibodies, to ensure they selectively bind to specific cells or tissues. mdpi.com

In the context of biomolecules, site-specific modification can be achieved by introducing unnatural amino acids into proteins or by chemically modifying existing amino acids. nih.gov This allows for the attachment of probes, drugs, or other functional moieties at a defined position. nih.gov For nanogels, surface functionalization is key to enhancing their targetability and reducing unwanted interactions with biological systems. nih.gov This can be achieved by attaching various polymers, molecules, or targeting ligands to the nanogel surface. nih.gov While the direct site-specific functionalization of this compound itself is less commonly described, the principles can be applied to its derivatives, particularly when they are incorporated into larger molecular systems for targeted applications.

Supramolecular Chemistry and Intermolecular Interactions of 4 Iodocinnamic Acid

Halogen Bonding Interactions Involving the Iodocinnamic Acid Moiety

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. cnr.it This interaction, denoted as R–X···B (where X is a halogen), arises from a region of positive electrostatic potential on the halogen atom, known as a σ-hole. cnr.it The strength of this bond is influenced by the polarizability of the halogen, with iodine typically forming the strongest halogen bonds among the halogens. tamuc.edu

Iodine as a Halogen Bond Donor in Supramolecular Assemblies

In the structure of 4-iodocinnamic acid, the iodine atom serves as a potent halogen bond donor. tamuc.edu Its ability to form these interactions is a key factor in the assembly of larger supramolecular structures. The iodine atom's valence electrons are in the fifth electron shell, making them more easily perturbed and thus more polarizable, which enhances its ability to form strong halogen bonds compared to lighter halogens like bromine or chlorine. tamuc.edu This property is utilized in crystal engineering to guide the self-assembly of molecules into predictable and well-defined crystalline solids. tamuc.edu

Orthogonal Hydrogen and Halogen Bonding Phenomena

A noteworthy feature in the supramolecular chemistry of this compound is the simultaneous presence of both hydrogen and halogen bonds. mdpi.comresearchgate.net These interactions can be geometrically orthogonal, meaning they are perpendicular to each other and can act independently. cnr.itrsc.org This orthogonality allows for the construction of complex, multidimensional networks. For instance, in co-crystals of this compound with other molecules, such as 1,4-dinitrobenzene (B86053), the carboxylic acid groups can form hydrogen-bonded dimers, while the iodine atom simultaneously engages in halogen bonding with a nitro group of a neighboring molecule. mdpi.comresearchgate.net This interplay of orthogonal interactions is a powerful tool for designing and creating novel materials with specific structural and functional properties. rsc.org

Hydrogen Bonding Networks in this compound Systems

Hydrogen bonding plays a pivotal role in determining the structure and properties of crystalline solids. mdpi.com In systems containing this compound, hydrogen bonds, particularly those involving the carboxylic acid group, are fundamental to the formation of predictable supramolecular synthons. core.ac.uk

Extended 1D and 2D Supramolecular Architectures

The primary hydrogen-bonded dimers of this compound can further self-assemble into higher-order structures. researchgate.netmdpi.com Through additional intermolecular interactions, such as C-H···O bonds and halogen bonds, these dimeric units can link together to form extended one-dimensional (1D) chains or two-dimensional (2D) sheets. researchgate.netcore.ac.uk For example, in the co-crystal of this compound and 1,4-dinitrobenzene, the carboxylic acid dimers are linked into 1D chains through I···NO2 halogen bonds. researchgate.net The ability to form these extended architectures is a key aspect of crystal engineering, allowing for the design of materials with specific topologies and properties. mdpi.com

Co-crystallization Studies of this compound

Co-crystallization is a technique used to design new solid-state materials with modified physicochemical properties, such as solubility and stability. sysrevpharm.orgglobalresearchonline.net It involves combining two or more different molecules in a stoichiometric ratio within a single crystal lattice. sysrevpharm.org this compound has been used in co-crystallization studies to create multi-component crystals held together by a combination of hydrogen and halogen bonds. researchgate.netresearchgate.net

A notable example is the co-crystal formed between this compound and 1,4-dinitrobenzene. researchgate.netresearchgate.net In this structure, the two components are linked by both COOH···COOH hydrogen bonds and I···NO2 halogen bonds, resulting in a 1D extended chain. researchgate.net The formation of such co-crystals demonstrates the power of using a supramolecular synthon approach, where reliable and predictable intermolecular interactions are used to assemble new crystalline solids. researchgate.net

Another example involves the co-crystallization of 4-nitrobenzamide, a dicarboxylic acid, and 1,4-diiodobenzene, where the interplay between acid-amide hydrogen bonds and I···O2N halogen bonds directs the assembly of a ternary co-crystal. researchgate.net These studies highlight the versatility of this compound and similar halogenated compounds as building blocks in the rational design of complex supramolecular architectures.

Table of Intermolecular Interaction Data in Co-crystals

Co-crystal Components Interaction Type Bond/Interaction Distance (Å) Reference
I–azo–NO2 I1···O5 Halogen Bond 3.348(2) mdpi.com
I–azo–NO2 I2···O2 Halogen Bond 3.308(2) mdpi.com
I–azo–NO2 H15···O2 Hydrogen Bond 2.444 mdpi.com

Table of Compound Names

Compound Name
This compound
1,4-Dinitrobenzene
4-Nitrobenzamide
1,4-Diiodobenzene

Co-crystals with Aromatic Nitro Compounds (e.g., 1,4-Dinitrobenzene)

A notable example of the supramolecular chemistry of this compound is its ability to form co-crystals with aromatic nitro compounds, such as 1,4-dinitrobenzene. These co-crystals are primarily held together by a combination of hydrogen bonds and halogen bonds, leading to the formation of well-defined, one-dimensional extended networks. researchgate.net

The interaction between the iodine atom of this compound and the nitro group of 1,4-dinitrobenzene is a classic example of a halogen bond. researchgate.net This interaction, specifically the I···O contact, is a key directional force in the assembly of the co-crystal structure. researchgate.net In addition to the halogen bond, the carboxylic acid groups of this compound form robust hydrogen-bonded dimers. This O-H···O interaction is a common and predictable supramolecular synthon in carboxylic acids. iucr.orgiucr.org

The combination of these orthogonal interactions—the hydrogen-bonded carboxylic acid dimers and the iodo-nitro halogen bonds—results in a stable and predictable one-dimensional chain structure. researchgate.net The crystal structure of the binary solid of this compound and 1,4-dinitrobenzene clearly displays the presence of both the COOH···COOH and I···NO2 interactions, which collectively generate the extended network. researchgate.net The formation of this co-crystal highlights how different non-covalent interactions can be exploited in a complementary fashion to construct higher-order supramolecular architectures. The schematic representation of this co-crystal structure has been generated by retrieving the Crystallographic Information File (CIF) from the Cambridge Structural Database (CSD). researchgate.net

Table 1: Key Intermolecular Interactions in the this compound:1,4-Dinitrobenzene Co-crystal

Interaction TypeDonorAcceptorDescription
Hydrogen BondCarboxylic Acid (O-H)Carboxylic Acid (C=O)Forms a classic centrosymmetric dimer synthon between two this compound molecules.
Halogen BondIodine (C-I)Nitro Group (O-N=O)A directional interaction between the iodine atom of this compound and an oxygen atom of the nitro group of 1,4-dinitrobenzene. researchgate.net

Detailed crystallographic data, such as specific bond lengths and angles for these interactions, are available in the original research publication by Thalladi et al. (1996) and within the Cambridge Structural Database.

Crystal Engineering Principles in Designing Solid-State Structures

The design of solid-state structures of this compound is a practical application of the principles of crystal engineering, which involves the understanding and utilization of intermolecular interactions to create new solids with desired properties. rsc.org The predictability and robustness of certain supramolecular synthons are central to this endeavor.

In the case of this compound, two primary synthons are particularly influential: the carboxylic acid dimer and the iodo···nitro interaction. The carboxylic acid dimer is a highly reliable and well-understood hydrogen-bonded motif that often dictates the primary packing arrangement in the crystal structures of carboxylic acids. iucr.orgiucr.org

The iodo···nitro synthon, a type of halogen bond, provides a secondary, orthogonal interaction that can be used to link the primary hydrogen-bonded structures into higher-dimensional networks. researchgate.netrsc.org The directionality and strength of the halogen bond can be modulated by the electronic environment of the iodine and the nitro group. The combination of these robust and predictable synthons allows for a rational design of co-crystals with specific topologies. rsc.org This approach, where different intermolecular interactions are used in a hierarchical and non-interfering manner, is a cornerstone of modern crystal engineering. The successful formation of the 1D extended network in the co-crystal with 1,4-dinitrobenzene exemplifies this principle, showcasing how the interplay of hydrogen and halogen bonding can be harnessed to control the self-assembly of molecules in the solid state. researchgate.net

Table 2: Supramolecular Synthons in the Crystal Engineering of this compound

Supramolecular SynthonDescriptionRole in Crystal Engineering
Carboxylic Acid DimerA robust hydrogen-bonded synthon formed between two carboxylic acid groups (R22(8) motif). iucr.orgiucr.orgActs as a primary building block, forming one-dimensional chains or tapes in the crystal structure.
Iodo···Nitro InteractionA directional halogen bond between an iodine atom and a nitro group. researchgate.netrsc.orgServes as a reliable connector to link the primary hydrogen-bonded motifs into more complex architectures.

The study of this compound and its co-crystals, therefore, provides a clear illustration of how the strategic use of supramolecular synthons can lead to the rational design and synthesis of novel solid-state materials.

Advanced Applications of 4 Iodocinnamic Acid in Chemical Disciplines

Medicinal Chemistry Applications

Synthesis of Biologically Important Analogues

The structural framework of 4-iodocinnamic acid is instrumental in the synthesis of analogues of vital biomolecules. These synthetic routes often leverage the reactivity of the carbon-iodine bond to build complex heterocyclic systems that mimic natural structures.

Tryptophan Analogues via Palladium-Mediated Heteroannulation

A significant application of iodo-substituted aromatic compounds is in the synthesis of tryptophan analogues, which are crucial components of many biologically active natural products and pharmaceuticals. nih.gov A powerful method for this transformation is the Larock heteroannulation, a palladium-catalyzed reaction that constructs the indole (B1671886) ring system, the core of tryptophan. ub.edu

In this context, a derivative of this compound, specifically 3-amino-4-iodocinnamic acid, can serve as a key precursor. researchgate.net The synthesis involves the palladium-catalyzed coupling of this substituted iodoaniline with an internal alkyne. researchgate.netnih.gov This reaction proceeds with high regioselectivity, where the bulkier substituent of the alkyne typically ends up at the 2-position of the newly formed indole ring. ub.edu This methodology provides a concise and efficient pathway to optically active tryptophan derivatives, which are otherwise challenging to synthesize. researchgate.netnih.gov The ability to use this method on a large scale makes it valuable for producing precursors for complex indole alkaloids and other natural products. nih.gov

Role in Drug Design and Prodrug Development

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or instability. nih.govfrontiersin.org A prodrug is a pharmacologically inactive compound that is converted into the active drug within the body through enzymatic or chemical processes. pharmacologycanada.org

This compound possesses structural features that make it a suitable candidate for use in prodrug strategies. ijpsonline.com

Carrier-linked Prodrugs: The carboxylic acid group can be covalently linked to a promoiety, such as an alcohol or an amine, to form an ester or amide. ijpsonline.com This modification can increase the drug's lipophilicity, potentially enhancing its absorption and bioavailability, as seen with prodrugs like pivampicillin. pharmacologycanada.org

Bioprecursor Prodrugs: The entire this compound molecule can act as a bioprecursor, which is chemically transformed into the active agent through metabolic reactions like oxidation or reduction. ijpsonline.com

Targeted Delivery: Amino acids can be used as carriers to create prodrugs that are recognized by specific transporters, potentially targeting the drug to certain tissues or improving its uptake. ijpsonline.com

The iodine atom itself can be a crucial part of the pharmacophore or serve as a site for further synthetic modifications in the design of novel therapeutic agents. smolecule.com

Structure-Activity Relationship (SAR) Studies of Related Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound correlates with its biological activity. gardp.org By making systematic modifications to a lead compound, chemists can identify the key structural features (pharmacophores) responsible for its therapeutic effects and optimize them to enhance potency and reduce toxicity. gardp.org

For cinnamic acid derivatives, SAR studies have shown that the biological efficacy is highly dependent on the nature and position of substituents on the phenyl ring. nih.govrsdjournal.org The introduction of an iodine atom at the 4-position of the cinnamic acid scaffold significantly impacts its electronic and steric profile, which in turn influences its interaction with biological targets. nih.gov

Key findings from SAR studies on related cinnamic acid derivatives include:

The presence of an electron-withdrawing group on the phenyl ring can enhance the antifungal activity of the compound. nih.gov

The specific position of substituents is critical; for example, 2-nitro or 4-cyano substitutions have been found to be optimal for inhibiting fungal growth in certain studies. nih.gov

In the context of neuraminidase inhibitors, modifications at the 3- and 4-positions of the phenyl ring, such as the presence of hydroxyl and ether groups, were found to be important for inhibitory activity. nih.gov

By analyzing these relationships, researchers can rationally design more effective this compound derivatives for specific therapeutic applications. rsdjournal.org

Exploration of Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a well-studied class of compounds known to exhibit a wide range of biological activities. nih.govresearchgate.net This diverse therapeutic potential stems from their ability to interact with various biological pathways. mdpi.com While research often focuses on the broader class, these findings provide a foundation for investigating the specific potential of this compound.

Therapeutic PotentialMechanism of Action / Research Findings
Antimicrobial Activity Cinnamic acid derivatives have shown activity against various bacteria and fungi. nih.govontosight.ai The mechanism can involve the disruption of cell membranes or inhibition of essential enzymes. The presence of electron-withdrawing groups can enhance antifungal effects. nih.gov
Anti-inflammatory Effects These compounds can modulate key pro-inflammatory pathways. mdpi.com Their anti-inflammatory properties may be beneficial in treating dermatological conditions like acne vulgaris and atopic dermatitis. mdpi.com
Anticancer Properties Some derivatives exhibit anticancer activity through mechanisms such as the induction of apoptosis (programmed cell death) and inhibition of histone deacetylases (HDACs). researchgate.netontosight.ai
Antioxidant Activity Cinnamic acid can terminate radical chain reactions by donating electrons. nih.gov This antioxidant capacity helps reduce oxidative stress, which is implicated in numerous diseases. researchgate.netmdpi.com
Antidiabetic Effects Derivatives with p-hydroxy and methoxy (B1213986) groups have been reported to show insulin-releasing activity, suggesting potential applications in managing diabetes. researchgate.net

The substitution of iodine at the 4-position can modulate these inherent activities, potentially leading to derivatives with enhanced potency or novel mechanisms of action.

Materials Science Applications

Beyond its biomedical uses, this compound serves as a valuable building block in materials science. The reactive sites on the molecule allow for its incorporation into larger structures, such as polymers and advanced composite materials. The presence of the heavy iodine atom can impart unique optical and electronic properties to these materials.

Derivatives of iodocinnamic acid are explored as components for new functional materials. smolecule.com For instance, polymers created from these molecules, such as poly(2-iodocinnamate), have been investigated for their fluorescence properties. vulcanchem.com Such materials exhibit anomalous fluorescence quenching, making them potential candidates for use in organic light-emitting diodes (OLEDs). vulcanchem.com Furthermore, the general class of cinnamic acid derivatives has been used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and separation. The specific properties of this compound make it an intriguing candidate for creating novel MOFs with tailored functionalities.

Incorporation into Stimuli-Responsive Materials

This compound is a valuable building block in the creation of stimuli-responsive materials, largely due to its capacity for forming specific non-covalent interactions, particularly halogen bonds. The iodine atom on the phenyl ring acts as a halogen bond donor, allowing it to form directed interactions with halogen bond acceptors like nitro groups. This capability has been exploited in the formation of co-crystals that exhibit responsive behaviors.

A notable example is the co-crystal formed between this compound and 1,4-dinitrobenzene (B86053). researchgate.netresearchgate.net In this binary solid, a one-dimensional extended network is generated through a combination of intermolecular forces. researchgate.net These forces include both traditional hydrogen bonding, via the carboxylic acid (COOH) dimer synthon, and polarization-induced I···O halogen bonds between the iodine of the cinnamic acid derivative and the nitro group of 1,4-dinitrobenzene. researchgate.net The interplay of these orthogonal hydrogen and halogen bonds is a sophisticated strategy for engineering supramolecular structures. mdpi.compreprints.org The precise and directional nature of these bonds allows for the creation of ordered molecular assemblies that can be sensitive to external stimuli such as light or heat, which can modulate these weak interactions. Research has highlighted that the combination of hydrogen and halogen bonding in the same system, as seen in the 1,4-dinitrobenzene/4-iodocinnamic acid complex, is a recurring motif in the design of functional materials. mdpi.compreprints.orgresearchgate.net

Utilization in Low Molecular Weight Gelators (LMWGs)

Low Molecular Weight Gelators (LMWGs) are small molecules that self-assemble in a solvent to create a three-dimensional fibrillar network, immobilizing the solvent and forming a gel. wikipedia.org This self-assembly is driven by specific, directional non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding. wikipedia.org While this compound is not primarily cited as a standalone gelator, its molecular structure provides the essential functionalities for building the supramolecular networks that are the foundation of LMWGs.

The utility of this compound in this context lies in its demonstrated ability to form robust supramolecular synthons, which are reliable and predictable interaction patterns. researchgate.net In studies of its co-crystal with 1,4-dinitrobenzene, two key synthons were identified: the carboxylic acid dimer (COOH–COOH) and the iodo-nitro interaction (I–NO2). researchgate.net These interactions cooperatively assemble the molecules into an extended 1D network. researchgate.net This process of forming extended supramolecular polymers through self-assembly is the fundamental principle behind gelation by LMWGs. davuniversity.org Therefore, this compound serves as a critical component that can be used in a "supramolecular synthon approach" to design the extended, fibrous structures necessary for gel formation. researchgate.net By providing both a strong hydrogen-bonding group and a halogen-bonding site, it offers a versatile platform for engineering multicomponent LMWG systems.

Application in Nanomaterials and Surface Chemistry

The surface chemistry of nanomaterials is a critical factor that dictates their physical and chemical properties, including their stability and interaction with the surrounding environment. davuniversity.orgnih.gov this compound and its derivatives have emerged as important molecules in this field, particularly for the surface modification of nanocrystals through ligand exchange strategies. mdpi.com

Ligand exchange is a crucial process for tailoring the surface properties of colloidal nanocrystals. Native ligands used during synthesis, such as oleate, are often replaced with functionalized molecules to impart specific properties or improve performance in various applications. mdpi.com Functionalized cinnamic acids, including this compound, have been successfully used as exchange ligands for nanocrystals like lead sulfide (B99878) (PbS). mdpi.com

The process involves introducing the new ligand to a solution containing the nanocrystals, where it replaces the original ligands on the nanocrystal surface. mdpi.com The cinnamic acid moiety provides a stable anchor to the nanocrystal surface, while the functional group on the aromatic ring allows for the tuning of electronic properties. mdpi.com The vinyl linkage of the cinnamic acid structure contributes to electronic coupling with the nanocrystal core while ensuring good colloidal stability. mdpi.com This strategy allows for the precise engineering of nanocrystal-ligand interfaces, enabling control over properties such as optical absorbance and band edge energy levels. mdpi.com

Table 1: Properties of Functionalized Cinnamic Acid Ligands for Nanocrystal Surface Modification mdpi.com
Ligand Functional Group (at position 4)AbbreviationCalculated HOMO (eV)Calculated LUMO (eV)Calculated Dipole Moment (Debye)
-H4-H-CAH-6.19-1.253.1
-F4-F-CAH-6.31-1.281.8
-Cl4-Cl-CAH-6.34-1.481.7
-Br4-Br-CAH-6.31-1.501.7
-I4-I-CAH-6.19-1.571.7
-OCH34-MeO-CAH-5.69-1.124.2
-CH34-Me-CAH-5.97-1.193.6
-NO24-NO2-CAH-7.31-2.732.4

Photoreactive Polymer Systems Derived from Cinnamoyl Moieties

The cinnamoyl moiety is inherently photoreactive, capable of undergoing [2+2] photocycloaddition reactions upon exposure to UV light. This property makes cinnamic acid and its derivatives, including this compound, excellent building blocks for creating photoreactive polymer systems. researchgate.net This photodimerization leads to the formation of cyclobutane (B1203170) rings, specifically isomers known as truxillic and truxinic acids. researchgate.net

These cyclobutane-containing dimers can be designed as unique monomers for the synthesis of high-performance polymers, such as polyimides and polyamides. researchgate.net For instance, by starting with a functionalized cinnamic acid, such as 4-aminocinnamic acid, diamine monomers with specific bent structures can be produced through photodimerization. researchgate.net These diamines can then be polymerized with tetracarboxylic acid dianhydrides to yield polyimides. researchgate.net The resulting polymers often exhibit valuable properties, including high thermal stability and good solubility in common organic solvents, allowing them to be processed into films. researchgate.net Furthermore, the cyclobutane ring within the polymer backbone can potentially be cleaved by UV light of a different wavelength, opening up possibilities for creating degradable polymers. researchgate.net

Table 2: Properties of Polyimides Derived from Photodimerization of Cinnamic Acid Derivatives researchgate.net
Polymer TypeMonomer Source10% Weight Loss Temperature (TGA)Solubility
δ-type-based polyimideDiamine from functionalized 4-nitrocinnamic acid~415 °CSoluble in chloroform, dichloromethane, and polar organic solvents
Polyimide4,4′-diaminotruxillic acidHigh heat resistanceHigh transparency, potential for degradability

Advanced Analytical and Characterization Methodologies for 4 Iodocinnamic Acid Systems

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the analysis of organic compounds, offering high sensitivity and detailed structural information. solubilityofthings.com For compounds like 4-iodocinnamic acid, specific MS techniques, often coupled with chromatography and specialized sample preparation, are employed to achieve optimal analytical performance. solubilityofthings.comopenaccessjournals.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that enables the analysis of large, fragile molecules like biopolymers and various organic molecules with minimal fragmentation. wikipedia.org The process involves mixing the analyte with a suitable matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. creative-proteomics.com

While this compound itself is not typically the primary analyte in MALDI, its derivatives have been synthesized to serve as highly effective MALDI matrices. A notable example is α-cyano-4-hydroxy-3-iodocinnamic acid (CHICA), a heavy-atom derivative of the common matrix α-cyano-4-hydroxycinnamic acid (CHCA). wipo.int CHICA was synthesized and characterized by 1H NMR and mass spectrometry. wipo.intjustia.comjustia.com Research has shown that CHICA can significantly enhance the MALDI-MS yield for certain analytes, such as human angiotensin II, when compared to the standard CHCA matrix. wipo.int The use of CHICA resulted in higher analyte ion yield and a significantly lower relative standard deviation for analyte concentrations above 0.001 mg/mL. wipo.int

Table 1: Performance Comparison of CHICA and CHCA MALDI Matrices wipo.int
ParameterCHICA (α-cyano-4-hydroxy-3-iodocinnamic acid)CHCA (α-cyano-4-hydroxycinnamic acid)
Optimal Concentration 4 mg/mLStandard matrix, concentration varies
Analyte Yield (Concentration > 0.001 mg/mL) Higher analyte yieldLower analyte yield
Relative Standard Deviation (RSD) Significantly lowerHigher
Analyte Yield (Concentration < 0.001 mg/mL) Comparable to CHCAComparable to CHICA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical method that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. eag.com This technique is particularly valuable for analyzing compounds in complex mixtures. eag.com However, not all compounds can be readily analyzed by LC-MS/MS, sometimes due to poor ionization efficiency or chromatographic retention. ddtjournal.com

In such cases, chemical derivatization is employed. ddtjournal.com This process involves chemically modifying the analyte to improve its analytical properties before it is introduced into the LC-MS/MS system. mdpi.com A well-documented application of this principle is the analysis of carbohydrates, which are first permethylated, hydrolyzed, and then derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP) before analysis by ultrahigh-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC/QqQ-MS). ucdavis.edu This derivatization allows for the rapid and simultaneous quantitation of glycosidic linkages. ucdavis.edu Although specific studies detailing the derivatization of this compound for LC-MS/MS analysis are not prominent, this established methodology demonstrates a viable strategy for enhancing its detection and quantification if required.

Chemical derivatization is a key strategy for enhancing the sensitivity and selectivity of analytical methods, including both chromatography and mass spectrometry. mdpi.com The primary goal is to modify the analyte by introducing a chemical group that improves its detectability. ddtjournal.commdpi.com This can involve adding chromophores or fluorophores for UV or fluorescence detection, respectively, or attaching a moiety that is easily ionized for mass spectrometry. mdpi.com

For LC-MS/MS analysis, derivatization can improve ionization efficiency and guide the fragmentation process. ddtjournal.com When derivatized ions are subjected to collision-induced dissociation (CID) in the mass spectrometer, they can produce specific, predictable product ions. ddtjournal.com This allows for highly selective detection using modes like multiple reaction monitoring (MRM), where the instrument is set to monitor a specific transition from a precursor ion to a product ion, minimizing background noise and enhancing sensitivity. ddtjournal.comucdavis.edu For example, 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is used as a derivatizing agent for aldehydes and ketones, enabling their sensitive detection by LC-MS/MS in the negative-ion mode. ddtjournal.com The resulting derivatives yield common product ions that can be used for MRM analysis. ddtjournal.com This general principle underscores the potential for developing highly sensitive and specific assays for this compound through a suitable derivatization strategy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Derivatized Analytes

Advanced Spectroscopic Investigations

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides fundamental information about molecular structure, functional groups, and electronic properties. solubilityofthings.comopenaccessjournals.com A suite of spectroscopic techniques is essential for the full characterization of compounds like this compound.

Several spectroscopic methods are routinely used to identify and characterize organic compounds. openaccessjournals.comresearchgate.net Each technique probes different aspects of a molecule's structure and properties.

Table 2: Overview of Key Spectroscopic Methods in Chemical Analysis solubilityofthings.comopenaccessjournals.com
Spectroscopic MethodAbbreviationInformation Provided
Infrared Spectroscopy IRIdentifies vibrational modes of molecules, revealing the presence of specific functional groups (e.g., C=O, O-H).
Nuclear Magnetic Resonance Spectroscopy NMRElucidates the structure of a molecule by probing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C), showing the connectivity and chemical environment of atoms.
Ultraviolet-Visible Spectroscopy UV-VisMeasures electronic transitions within a molecule, providing information on conjugated systems and chromophores.
Mass Spectrometry MSDetermines the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a molecule.

Spectroscopic techniques are powerful tools for investigating the non-covalent intermolecular interactions that govern the assembly of molecules in the solid state and in solution. nih.govnih.gov Interactions such as hydrogen bonds and halogen bonds can be identified and characterized through spectroscopic analysis. nih.gov

Infrared (IR) spectroscopy is particularly effective in this regard, as the formation of an intermolecular hydrogen bond causes significant and predictable changes in the IR spectrum, such as shifts in frequency and changes in the intensity of bands associated with the functional groups involved. nih.gov Research on crystal structures has revealed that this compound can participate in specific intermolecular interactions. In complexes formed between 1,4-dinitrobenzene (B86053) and this compound, a combination of hydrogen and halogen bonding has been observed. researchgate.net The C-I···O halogen bond angles in such systems are consistent with established halogen bonding parameters, demonstrating how spectroscopy and crystallography together can elucidate the supramolecular structures stabilized by these directional interactions. researchgate.net

Application of Advanced Spectroscopic Methods in Chemical Analysis

Computational and Theoretical Studies

Computational and theoretical methodologies are indispensable tools for gaining deep insights into the behavior of this compound at a molecular level. These approaches allow for the investigation of complex phenomena that can be challenging to probe experimentally, providing predictive power for material design and a framework for interpreting analytical data.

Theoretical Investigations of Intermolecular Interactions

Theoretical studies have been crucial in elucidating the nature and strength of non-covalent interactions that govern the self-assembly and crystal packing of this compound and its derivatives. These interactions, including hydrogen bonds, halogen bonds, and π-stacking, are fundamental to the formation of supramolecular structures. researchgate.netmdpi.com

Density Functional Theory (DFT) is a cornerstone of these investigations, enabling the calculation of optimized molecular geometries, interaction energies, and electronic properties. mdpi.combrazilianjournals.com.brscielo.org.mx For instance, DFT studies have been employed to understand the interplay of orthogonal hydrogen and halogen bonds in complexes involving this compound, such as in the co-crystal with 1,4-dinitrobenzene. mdpi.com In such systems, the iodine atom acts as a halogen bond donor, while other functional groups participate in hydrogen bonding, creating complex and robust structural motifs. mdpi.com

To further dissect these interactions, various analytical tools are applied to the results of quantum chemical calculations:

Atoms in Molecules (AIM): The QTAIM theory is used to analyze the electron density topology, identifying bond critical points (BCPs) that characterize and quantify the strength and nature of intermolecular contacts like hydrogen and halogen bonds. mdpi.comscielo.org.mx

Natural Bond Orbital (NBO): NBO analysis provides insights into charge transfer and orbital interactions between molecules, helping to explain the electronic stabilization that arises from intermolecular bonding. mdpi.com

Non-Covalent Interaction (NCI) Analysis: NCI analysis, based on the reduced density gradient (RDG), allows for the visualization of non-covalent interactions in real space, distinguishing between weak van der Waals forces, stronger hydrogen bonds, and steric repulsion. scielo.org.mx

Symmetry-Adapted Perturbation Theory (SAPT) is another powerful method that decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.com SAPT analyses have revealed that for similar carboxylic acid derivatives, dispersive forces are often the decisive factor in stabilizing intermolecular interactions. mdpi.com

The table below summarizes theoretical methods used to study intermolecular interactions in systems related to this compound.

Computational MethodApplicationTypical Insights Gained
Density Functional Theory (DFT) Geometry optimization, calculation of interaction energies, electronic properties. brazilianjournals.com.brmdpi.comStable conformations, strength of intermolecular bonds, charge distribution. scielo.org.mxmdpi.com
Atoms in Molecules (AIM) Topological analysis of electron density to characterize chemical bonds. mdpi.comPresence and strength of hydrogen/halogen bonds via Bond Critical Points (BCPs). researchgate.netmdpi.com
Hirshfeld Surface Analysis Visualization and quantification of intermolecular contacts in crystal structures. mdpi.comscielo.org.mxIdentification of dominant interactions (e.g., H-bonds, π-stacking) and their percentage contribution. researchgate.netmdpi.com
Energy Frameworks Calculation and visualization of interaction energies between molecules in a crystal. mdpi.comeurjchem.comAnisotropic nature of crystal packing, identification of stabilizing motifs. mdpi.com
SAPT Decomposition of interaction energy into physically distinct components. mdpi.comUnderstanding the fundamental nature of bonding (e.g., role of dispersion vs. electrostatics). mdpi.com

Computational Modeling for Material Design and Properties

Computational modeling serves as a virtual laboratory for the rational design of new materials based on this compound, such as co-crystals, and for predicting their physicochemical properties. hilarispublisher.comnih.gov This in silico approach accelerates the material discovery process by screening potential candidates and guiding experimental efforts. numberanalytics.comarxiv.org

A primary application is in the design and prediction of co-crystals, where this compound is combined with other molecules (co-formers) to create new crystalline structures with tailored properties. nih.gov Computational methods are used to predict the likelihood of co-crystal formation and the stability of the resulting structures. Key techniques include:

Lattice Energy Calculations: By computing the lattice energies of potential co-crystal structures and comparing them to the energies of the individual components, researchers can predict the thermodynamic favorability of co-crystallization. mdpi.comnih.gov Software like CrystalExplorer can be used for these calculations, which often show that stable co-crystals are energetically more favorable than a simple mixture of the starting materials. mdpi.com

Molecular Complementarity: This approach analyzes descriptors of molecular shape and polarity to predict which molecules are likely to pack efficiently together and form stable co-crystals. nih.gov

Supramolecular Synthon Prediction: Computational analysis helps identify and analyze the robust intermolecular synthons (e.g., acid-pyridine or acid-amide) that are likely to form between this compound and a given co-former. nih.gov

Beyond co-crystal screening, computational modeling is used to predict a range of material properties. Molecular dynamics (MD) simulations can be employed to understand the behavior of molecules in solution or formulated systems, providing insights into factors affecting dissolution and stability. soton.ac.uk For instance, MD simulations can calculate parameters like the solvent-accessible surface area (SASA) and intermolecular interaction energies between the compound and solvent molecules, which are essential indicators of performance. soton.ac.uk Furthermore, molecular modeling can be used to predict the crystal morphology (shape), which is a critical property for pharmaceutical processing and formulation. ugm.ac.id

The paradigm of "inverse design" is also emerging, where target properties are defined first, and then computational algorithms, often aided by artificial intelligence, search for and design materials that meet these criteria. arxiv.org

The following table outlines computational approaches used for material design involving cinnamic acid analogues.

Modeling TechniquePurpose in Material DesignPredicted Properties
Lattice Energy Calculations Predict thermodynamic stability of co-crystals. mdpi.comnih.govRelative stability of polymorphs and co-crystals. nih.gov
Molecular Dynamics (MD) Simulate molecular behavior in formulations and predict performance. soton.ac.ukDissolution behavior, interaction with excipients, solvent accessible surface area. soton.ac.uk
Crystal Morphology Prediction Predict the final shape of a crystal based on its internal structure. ugm.ac.idCrystal habit, which influences powder flow and compaction.
High-Throughput Screening Virtually screen large libraries of co-formers or modifications. arxiv.org"Hit" lists of promising candidates for experimental synthesis. arxiv.org

Machine Learning Approaches in Spectroscopic Data Analysis

The large and complex datasets generated by modern spectroscopic techniques (e.g., FT-IR, Raman, UV-Vis) often require advanced computational methods for analysis and interpretation. spectroscopyonline.comugr.es Machine learning (ML) offers a powerful suite of tools to extract meaningful information, build predictive models, and identify subtle patterns that are not apparent through manual inspection. mdpi.com

In the context of this compound systems, ML can be applied to various spectroscopic data analysis tasks. These tasks generally involve data preprocessing, exploratory analysis, and the development of regression or classification models. spectroscopyonline.comondalys.fr

Exploratory Analysis: Unsupervised learning methods are used to explore the inherent structure within spectral data without prior knowledge of sample categories. ugr.es Principal Component Analysis (PCA) is a widely used technique to reduce the dimensionality of hyperspectral data, identifying the main sources of variance and allowing for visualization of clustering or trends among different samples. ondalys.fr

Regression and Classification: Supervised learning algorithms are used to build models that correlate spectral data with a known property (regression) or assign spectra to predefined classes (classification). spectroscopyonline.com

Partial Least Squares (PLS) Regression: A standard chemometric method for quantitative prediction, PLS is effective at modeling the relationship between spectra and properties like concentration or physical parameters, even when the data is noisy and collinear. mdpi.comondalys.fr

Artificial Neural Networks (ANNs): ANNs are powerful non-linear models that can capture highly complex relationships between spectra and target properties. ugr.es However, their "black box" nature can make interpretation difficult. ugr.es

Convolutional Neural Networks (CNNs): Originally developed for image analysis, CNNs have been successfully applied to spectroscopic data, where they can learn to identify important spectral features and regions automatically, making them useful for both classification and interpretation. spectroscopyonline.com

A significant challenge in applying ML to spectroscopy is model interpretability—understanding which spectral features the model is using to make its predictions. ugr.es Techniques like Local Interpretable Model-Agnostic Explanations (LIME) and SHapley Additive exPlanations (SHAP) are being used to explain the predictions of complex models. arxiv.org Another approach is to use inherently interpretable models, such as genetic programming (GP), which can evolve simple mathematical rules based on specific spectral bands to differentiate between sample classes. ugr.es

Machine Learning MethodTypeApplication in Spectroscopy
Principal Component Analysis (PCA) UnsupervisedData exploration, dimensionality reduction, visualization of sample groupings. ondalys.frarxiv.org
Partial Least Squares (PLS) SupervisedQuantitative regression (e.g., predicting concentration) and classification (PLS-DA). mdpi.comondalys.fr
Artificial Neural Networks (ANNs) SupervisedModeling complex, non-linear relationships for classification or regression. ugr.es
Convolutional Neural Networks (CNNs) SupervisedClassification of spectral data and identification of important spectral regions. spectroscopyonline.com
Genetic Programming (GP) SupervisedGenerating simple, interpretable rules for spectral classification. ugr.es

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Functionalized 4-Iodocinnamic Acid Derivatives

The development of new synthetic methodologies is crucial for accessing a wider range of functionalized this compound derivatives with tailored properties. Current research focuses on improving efficiency, selectivity, and sustainability of synthetic processes.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are being explored to introduce diverse functional groups onto the aromatic ring or the acrylic acid side chain. For instance, a palladium-catalyzed heteroannulation reaction of substituted o-iodoanilines with internal alkynes has been developed for the synthesis of optically active tryptophan derivatives, where 3-amino-4-iodocinnamic acid serves as a key coupling partner. researchgate.net Researchers are also investigating greener synthetic alternatives, including enzymatic methods. The use of enzymes like Novozym 435 has shown promise in the synthesis of cinnamic acid esters, offering high conversion rates and the potential for enzyme reuse. jocpr.com

Furthermore, multicomponent reactions and flow chemistry are emerging as powerful tools for the rapid and efficient synthesis of complex molecules derived from this compound. Continuous flow mechanochemistry, for example, has been applied to the synthesis of cinnamic acid amides and hydrazides with the potential for large-scale production. beilstein-journals.org These advanced synthetic approaches are expected to facilitate the creation of novel this compound derivatives with enhanced functionalities for various applications.

Exploration of New Supramolecular Architectures and Their Functions

The ability of this compound to participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, makes it an excellent candidate for the construction of complex supramolecular architectures. mdpi.comresearchgate.net Researchers are actively investigating the formation of co-crystals, liquid crystals, and other organized assemblies based on this molecule.

The interplay between hydrogen and halogen bonds has been observed in co-crystals of 1,4-dinitrobenzene (B86053) and this compound, leading to the formation of one-dimensional extended networks. researchgate.net This highlights the potential of using this compound as a building block for designing materials with specific solid-state structures and properties. The "synthon approach," which focuses on predictable intermolecular interactions, is being used to guide the formation of these supramolecular assemblies. ijpsonline.com

The study of these architectures is not limited to the solid state. The formation of liquid crystalline phases from derivatives of this compound has also been reported, demonstrating the versatility of this compound in creating ordered systems in different states of matter. nih.gov The exploration of these new supramolecular structures is anticipated to lead to the discovery of materials with novel optical, electronic, and responsive properties.

Advanced Applications in Targeted Drug Delivery and Theranostics

The development of targeted drug delivery systems is a major focus in modern medicine, aiming to increase the efficacy of treatments while minimizing side effects. wikipedia.org this compound and its derivatives are being investigated as components of such systems due to their biocompatibility and the ability to be functionalized with targeting moieties and therapeutic agents.

One promising area is the development of pH-responsive nanoparticles for tumor-targeted drug delivery. wikipedia.orgbakerlab.org These nanoparticles are designed to release their drug payload specifically in the acidic microenvironment of tumors, thereby enhancing the therapeutic effect at the target site. wikipedia.org The incorporation of this compound derivatives into these systems can be achieved through various strategies, including their use as linkers or as part of the nanoparticle matrix itself.

Furthermore, the iodine atom in this compound opens up possibilities in the field of theranostics, which combines therapy and diagnostics. thno.org Radioiodinated derivatives of this compound could potentially be used for both imaging (e.g., SPECT or PET) and targeted radionuclide therapy. siemens-healthineers.com For instance, albumin-binding moieties like 4-(4-iodophenyl)butanoic acid have been incorporated into radiopharmaceuticals to improve their pharmacokinetic properties. thno.org This dual functionality makes this compound a valuable scaffold for developing next-generation theranostic agents for diseases like cancer. nih.gov

Development of Next-Generation Materials Based on this compound Scaffolds

The unique structural features of this compound make it a versatile building block for the creation of advanced materials with tailored properties. Researchers are exploring its use in the development of polymers, metal-organic frameworks (MOFs), and other functional materials.

Polymers: this compound can be incorporated into polymer chains to impart specific functionalities. For example, its derivatives can be used to create photoresponsive polymers that change their properties upon exposure to light. mdpi.com The development of such "smart" materials opens up applications in areas like sensors, actuators, and controlled release systems.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with potential applications in gas storage, catalysis, and drug delivery. nih.gov The carboxylic acid group of this compound can act as a linker to coordinate with metal ions, forming stable and functional MOF structures. The presence of the iodine atom can introduce additional functionalities, such as catalytic activity or enhanced guest-host interactions. While many MOFs are insoluble in water, research into amino acid-based MOFs is exploring the creation of water-soluble frameworks. google.com

Hierarchically Structured Scaffolds: In tissue engineering, there is a growing interest in developing scaffolds that mimic the complex, hierarchical structure of natural tissues. nih.gov Materials derived from this compound could be used to create multi-material scaffolds with controlled porosity and bioactivity for applications in bone regeneration and other areas. nih.govnih.gov

Integration of Multimodal Analytical Techniques and AI for Comprehensive Characterization

A thorough understanding of the structure-property relationships of this compound and its derivatives is essential for their rational design and application. The integration of multiple analytical techniques, coupled with the power of artificial intelligence (AI), is poised to revolutionize the characterization of these materials.

Multimodal Analysis: Combining techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, X-ray diffraction, and atomic force microscopy (AFM) provides a comprehensive picture of the chemical structure, supramolecular organization, and physical properties of materials based on this compound. ontosight.aiikm.org.myjcesr.orgnih.gov This multimodal approach allows researchers to correlate molecular-level features with macroscopic behavior. nih.gov

Artificial Intelligence (AI): AI and machine learning algorithms are increasingly being used to analyze large and complex datasets generated by analytical instruments. carta-evidence.org In the context of this compound, AI can be employed to:

Predict the properties of new derivatives based on their chemical structure.

Analyze complex spectroscopic data to identify subtle structural features.

Optimize synthetic procedures by predicting reaction outcomes under different conditions.

Simulate and predict the formation of supramolecular architectures. carta-evidence.org

The synergy between advanced analytical techniques and AI will accelerate the discovery and development of new materials and applications based on the versatile this compound scaffold.

Q & A

Q. Table 1. Key Crystallographic Parameters for this compound Complexes

ComplexSpace GroupI···O Distance (Å)Synthon TypeReference
4-Iodo + 1,4-dinitro (1:2)P2₁/c3.21Iodo···nitro
4-Iodo + 1,4-diiodo (1:1)P-13.45Iodo···π

Q. Table 2. Recommended Tools for Data Management

TaskTool/ResourceApplication Example
CrystallographyOlex2, MercurySynthon visualization
Data StorageRADAR4Chem, ChemotionFAIR-compliant archiving
Statistical AnalysisR, Python (SciPy)Bayesian modeling of contradictions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.